molecular formula C14H27ClN2O3 B12435466 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride

5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride

Cat. No.: B12435466
M. Wt: 306.83 g/mol
InChI Key: ROWDHDVOTJCPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride is a synthetic compound with a molecular weight of 306.83 g/mol It is characterized by its complex structure, which includes a piperidine ring and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 5-methylhexanoic acid with piperidine-4-carboxamide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications where specific interactions and outcomes are desired.

Properties

IUPAC Name

5-methyl-3-[(piperidine-4-carbonylamino)methyl]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-3-5-15-6-4-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWDHDVOTJCPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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